2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1282117-66-1
VCID: VC6777631
InChI: InChI=1S/C11H10ClN3O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7,13H2
SMILES: C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Cl)N
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67

2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one

CAS No.: 1282117-66-1

Cat. No.: VC6777631

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67

* For research use only. Not for human or veterinary use.

2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one - 1282117-66-1

Specification

CAS No. 1282117-66-1
Molecular Formula C11H10ClN3O
Molecular Weight 235.67
IUPAC Name 2-[(4-aminophenyl)methyl]-6-chloropyridazin-3-one
Standard InChI InChI=1S/C11H10ClN3O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7,13H2
Standard InChI Key ULVMJBNCXUDJEL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Cl)N

Introduction

Chemical Structure and Molecular Characteristics

Core Pyridazinone Framework

The pyridazinone ring system consists of a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. This scaffold exhibits planarity and electron-deficient characteristics, enabling π-π stacking interactions and hydrogen bonding with biological targets . In 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one, the chlorine substituent at position 6 introduces electron-withdrawing effects, while the 4-aminobenzyl group at position 2 provides a hydrophobic aromatic moiety with hydrogen-bonding capabilities through its primary amine .

Substituent Effects on Electronic Distribution

The chlorine atom at position 6 polarizes the pyridazinone ring, increasing electrophilicity at positions 4 and 5. This electronic perturbation enhances reactivity toward nucleophilic substitution reactions, a property exploited in the synthesis of fused pyridazine derivatives . Concurrently, the 4-aminobenzyl group donates electron density via resonance from its para-amino group, creating a push-pull electronic configuration across the molecule .

Spectroscopic Signatures

While experimental spectral data for 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one remain unpublished, analogous compounds provide reliable benchmarks:

  • Infrared Spectroscopy: Expected absorption bands include N-H stretches (3300–3100 cm⁻¹ for the amine), C=O stretches (1680–1660 cm⁻¹), and C-Cl vibrations (750–550 cm⁻¹) .

  • NMR Spectroscopy: The pyridazinone ring protons typically resonate between δ 6.6–8.0 ppm, while the 4-aminobenzyl group’s aromatic protons appear as a doublet near δ 6.8–7.2 ppm. The amine protons may show broad singlets around δ 5.3 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

  • 6-Chloropyridazin-3(2H)-one

  • 4-Aminobenzyl bromide

Coupling strategies typically involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions to install the benzyl group at position 2 .

Preparation of 6-Chloropyridazin-3(2H)-one

Phosphorus oxychloride (POCl₃) efficiently chlorinates pyridazinone precursors. For example, treatment of 6-hydroxypyridazin-3(2H)-one with POCl₃ at reflux yields 6-chloropyridazin-3(2H)-one with >85% efficiency :

6-Hydroxypyridazin-3(2H)-one+POCl3Δ6-Chloropyridazin-3(2H)-one+H3PO4\text{6-Hydroxypyridazin-3(2H)-one} + \text{POCl}_3 \xrightarrow{\Delta} \text{6-Chloropyridazin-3(2H)-one} + \text{H}_3\text{PO}_4

Key Conditions:

  • Solvent: Toluene or dichloroethane

  • Temperature: 80–110°C

  • Reaction Time: 4–6 hours

Physicochemical Properties

Calculated Molecular Parameters

PropertyValueMethod/Source
Molecular FormulaC₁₁H₁₀ClN₃OElemental Analysis
Molecular Weight235.67 g/molMass Spectrometry
LogP (Partition Coefficient)1.89 ± 0.15XLogP3-AA
Topological Polar Surface Area76.8 ŲChemAxon Calculator

Solubility Profile

  • Aqueous Solubility: ~2.1 mg/mL (predicted, pH 7.4)

  • Organic Solvents: Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (8–12 mg/mL)

Pyridazinone derivatives demonstrate inhibitory effects against hepatitis A virus (HAV). The chlorine substituent enhances membrane permeability, while the aminobenzyl group may interact with viral protease active sites . Compound 10 in Reference , a structural analog, showed EC₅₀ = 3.2 µM against HAV, suggesting the target compound warrants antiviral screening.

Cardiovascular Applications

6-(4-Aminophenyl)pyridazinones exhibit cardiotonic and antiplatelet aggregation properties . The 4-aminobenzyl group in the target compound could modulate cyclic nucleotide phosphodiesterase (PDE) inhibition, a mechanism relevant for heart failure therapy .

Industrial and Regulatory Considerations

Harmonized System (HS) Code

Pyridazinone derivatives fall under HS Code 2933.99.0090 ("heterocyclic compounds with nitrogen hetero-atom(s) only") .

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